molecular formula C14H21Cl2N5O2S B5598568 N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Cat. No. B5598568
M. Wt: 394.3 g/mol
InChI Key: ROUCPVANGUKEBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride often involves multiple steps, including nucleophilic substitution reactions and reduction processes. An example can be seen in the synthesis of related compounds where nucleophilic substitution reactions of halogenated thiadiazoles were used to produce alkoxy-, propylthio-, and amino-substituted derivatives, showcasing the methodology that might be involved in synthesizing similar complex molecules (Mataka et al., 1992).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of compounds. Studies on related chemical structures, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, reveal the planarity of ring systems and intermolecular hydrogen bonding, which are indicative of the molecule's stability and reactivity patterns (Aydın et al., 2017).

Chemical Reactions and Properties

The reactivity of a compound is often studied through its interactions with other chemicals. For instance, the formation and reactions of alkoxychlorocarbenes from diazirines, as researched by Smith and Stevens (1979), offer insight into the behavior of similar chloro- and alkoxy-substituted molecules in synthetic pathways and their potential to undergo fragmentation or addition reactions.

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility in various solvents are essential for handling and applying the compound in practical scenarios. While specific data on N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride may not be available, understanding the physical properties of structurally related compounds provides a basis for predicting its behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards specific reagents, can be inferred from studies on similar compounds. For example, the analysis of Schiff bases bearing N-substituted ethanamine tails for their antiamoebic activity demonstrates how modifications in the molecular structure can influence biological activity and reactivity towards other chemicals (Zaidi et al., 2015).

properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O2S.ClH/c1-4-22-13-11(15)7-10(8-12(13)21-3)9-16-5-6-23-14-17-18-19-20(14)2;/h7-8,16H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUCPVANGUKEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCSC2=NN=NN2C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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